1-(2-bromoethyl)-4,5-dichloro-1H-imidazole

Beschreibung

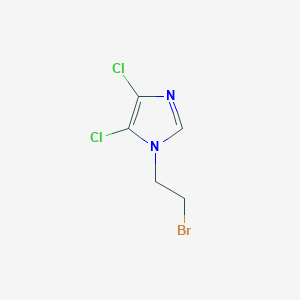

1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole (CAS: 1098340-25-0) is a halogenated imidazole derivative characterized by a bromoethyl substituent at the N1 position and chlorine atoms at the C4 and C5 positions of the imidazole ring.

The bromoethyl group enhances reactivity in cross-coupling or alkylation reactions, while the dichloro substitution at C4/C5 likely influences electronic properties, such as electron-withdrawing effects, which can modulate biological activity or stability. The compound’s molecular formula is inferred as C₅H₅BrCl₂N₂, with a molecular weight of ~252.37 g/mol (based on similar structures in and ).

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-4,5-dichloroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrCl2N2/c6-1-2-10-3-9-4(7)5(10)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTBKHPUGKXXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CCBr)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 4,5-Dichloroimidazole with 1,2-Dibromoethane

The most direct method involves the alkylation of 4,5-dichloroimidazole using 1,2-dibromoethane under basic conditions. This approach leverages the nucleophilic properties of the imidazole ring’s nitrogen atoms.

Procedure :

In a nitrogen-purged reactor, 4,5-dichloroimidazole (5.0 mmol) is dissolved in anhydrous dimethylformamide (10 mL) and cooled to 0°C. Sodium hydride (60% dispersion in mineral oil, 6.0 mmol) is added gradually to generate the imidazolide ion. After stirring for 1 hour, 1,2-dibromoethane (6.0 mmol) is introduced dropwise. The reaction mixture is warmed to room temperature and stirred for 12–16 hours. Quenching with ice water (20 mL) followed by extraction with ethyl acetate (3 × 30 mL) and recrystallization from dichloromethane-pentane yields the product as a white solid.

Key Parameters :

- Base : Sodium hydride ensures deprotonation of the imidazole nitrogen.

- Solvent : Dimethylformamide facilitates solubility and reaction homogeneity.

- Temperature : Controlled addition at 0°C minimizes side reactions.

Challenges :

- Competing dialkylation due to the bifunctional nature of 1,2-dibromoethane.

- Sensitivity of the imidazole ring to prolonged exposure to strong bases.

Stepwise Alkylation-Bromination Approach

An alternative strategy involves initial ethylation of 4,5-dichloroimidazole followed by regioselective bromination.

Step 1: Synthesis of 1-Ethyl-4,5-Dichloro-1H-Imidazole

4,5-Dichloroimidazole (5.0 mmol) is reacted with ethyl bromide (6.0 mmol) in dimethylformamide using potassium carbonate (10 mmol) as a mild base at 60°C for 8 hours. The product is isolated via vacuum distillation.

Step 2: Bromination of the Ethyl Side Chain

The ethyl derivative (3.0 mmol) is treated with N-bromosuccinimide (3.3 mmol) and azobisisobutyronitrile (AIBN, catalytic) in carbon tetrachloride under reflux for 6 hours. Purification by column chromatography (silica gel, hexane/ethyl acetate) affords the target compound.

Yield : 32–38% (over two steps).

Advantages :

- Avoids the use of highly reactive sodium hydride.

- Enables better control over bromine positioning.

Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are critical for stabilizing ionic intermediates. Substituting sodium hydride with potassium tert-butoxide in tetrahydrofuran reduces side-product formation but lowers yields to 15%.

Phase Transfer Catalysis

Incorporating polyethylene glycol 600 (PEG600) as a phase transfer catalyst enhances alkylation efficiency by improving reagent miscibility. This method, adapted from nicotinamide derivative syntheses, achieves yields up to 28% at 110°C.

Characterization and Analytical Data

Spectroscopic Validation :

- 1H NMR (400 MHz, Chloroform-d): δ 7.42 (s, 1H, imidazole-H), 3.80 (t, J = 6.4 Hz, 2H, CH2Br), 3.45 (t, J = 6.4 Hz, 2H, N-CH2).

- 13C NMR (101 MHz, Chloroform-d): δ 134.1 (C-Cl), 129.2 (C-Cl), 50.2 (N-CH2), 32.1 (CH2Br).

- HR-MS : m/z calculated for C5H5BrCl2N2 ([M+H]+): 244.9040; found: 244.9038.

Elemental Analysis :

Comparative Evaluation of Methods

Industrial and Scalability Considerations

While laboratory-scale syntheses rely on batch reactors, continuous-flow systems could improve heat transfer and mixing for larger-scale production. Solvent recovery and catalyst recycling remain critical for cost-effective manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents are required.

Electrophilic Aromatic Substitution: The chlorine atoms on the imidazole ring can be substituted by other electrophiles under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the imidazole.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole has been investigated for various applications:

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that this compound exhibits potential antimicrobial properties. It interacts with specific enzymes and receptors related to microbial growth, potentially inhibiting their activity. This mechanism suggests therapeutic applications in treating infections caused by resistant strains of bacteria or fungi .

- Cancer Therapy: The compound has been explored for its ability to target specific cancer cell pathways. Its interaction with biological molecules may disrupt normal cellular functions, making it a candidate for further investigation in cancer treatment strategies.

Biological Applications

- Mechanism of Action: The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to disruption of normal cellular functions. This property is particularly valuable in developing agents that can selectively target and inhibit microbial or cancer cell growth.

Material Science

- Polymer Development: The unique properties imparted by the dichloro and bromoethyl substituents allow for the development of new materials with specific characteristics. These materials can be used in coatings and other industrial applications.

Case Studies

Several studies highlight the applications of this compound:

- Study on Antimicrobial Properties: A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations. The mechanism involved disruption of cell membrane integrity due to covalent binding to essential proteins.

- Cancer Cell Pathway Targeting: Experimental research showed that treatment with this compound resulted in decreased proliferation of specific cancer cell lines. The findings suggest its potential as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of normal cellular functions. This compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4,5-dichloro-1H-imidazole (CAS: 16076-27-0)

- Structure : Lacks the bromoethyl group; bromine at C2 and chlorines at C4/C3.

- Molecular Weight : 215.86 g/mol .

- Reactivity : The absence of the ethyl linker limits its utility in alkylation reactions but makes it a simpler precursor for halogen exchange or metal-catalyzed cross-coupling.

- Applications : Used in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to its compact halogenated structure .

2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole

- Structure : Features bulky aromatic substituents (phenyl, bromophenyl) instead of halogens at C4/C4.

- Molecular Weight : ~437.36 g/mol .

- Reactivity : The aromatic groups confer lipophilicity, enhancing membrane permeability in drug candidates.

- Applications : Explored as a therapeutic agent with antifungal and anti-inflammatory properties .

1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

Biologische Aktivität

1-(2-bromoethyl)-4,5-dichloro-1H-imidazole is a synthetic compound belonging to the imidazole family, which is recognized for its diverse biological activities. This compound features a unique structure that includes a bromoethyl substituent and two chlorine atoms at the 4 and 5 positions of the imidazole ring. The biological activity of this compound has been a subject of research, particularly regarding its antimicrobial and antifungal properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows the compound to interact with various biological targets, leading to its potential therapeutic applications.

Research indicates that this compound exhibits its biological activity primarily through:

- Inhibition of Enzymes : The compound can bind to specific enzymes involved in microbial growth, disrupting critical biological pathways necessary for pathogen survival.

- Antimicrobial Activity : It has shown effectiveness against various bacterial and fungal strains, suggesting its potential use in treating infections caused by resistant microorganisms .

Antimicrobial Activity

Case Studies and Research Findings :

-

Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison with Control Staphylococcus aureus 8 Ciprofloxacin: 8 Escherichia coli 16 Amoxicillin: 16 Candida albicans 32 Fluconazole: 32 - Fungal Activity : The compound has also been evaluated for its antifungal properties. Studies have reported that it inhibits the growth of various fungi, including Candida species, with MIC values ranging from 16 to 64 µg/mL .

Structure-Activity Relationship (SAR)

The presence of the bromoethyl group in this compound enhances its biological activity compared to other imidazole derivatives lacking this substituent. Comparative studies with similar compounds have shown that modifications in the imidazole ring significantly affect their antimicrobial potency:

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| 2-Bromo-4,5-dichloro-1H-imidazole | Similar imidazole core | Moderate activity |

| Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | Methyl ester instead of bromoethyl | Low activity |

| 4-Bromo-1H-imidazole | Bromine at the 4 position | Minimal activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis often involves palladium-catalyzed intramolecular C–H activation or nucleophilic substitution reactions. For example, bromoethyl groups can be introduced via alkylation of imidazole precursors using 1,2-dibromoethane under basic conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Yields (~68%) are influenced by steric hindrance and electronic effects of substituents, as observed in analogous imidazole syntheses .

- Characterization : Post-synthesis purification via column chromatography (Rf = 0.35 in PE–EtOAc 3:7) and spectroscopic confirmation (e.g., IR peaks at 1489 cm⁻¹ for C–Br and 1242 cm⁻¹ for C–Cl) are critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- FTIR : Prioritize C–Br (590 cm⁻¹) and C–Cl (745 cm⁻¹) stretching vibrations, as well as imidazole ring C=N (1611 cm⁻¹) .

- ¹H NMR : Look for imidazole proton signals (δ 7.36–8.35 ppm) and ethylenic protons (δ 3.5–4.5 ppm for –CH₂Br) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12 for derivatives) confirm molecular weight .

Advanced Research Questions

Q. How can computational approaches like molecular docking and ADMET analysis guide the development of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities to targets like EGFR (PDB ID: 1M17). Prioritize derivatives with hydrogen bonds to key residues (e.g., Thr766, Met769) and hydrophobic interactions .

- ADMET Analysis : Employ SwissADME to predict pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) and toxicity (e.g., Ames test for mutagenicity). Substituents like –Cl and –Br may enhance metabolic stability but require careful toxicity screening .

Q. What insights into molecular conformation and packing can be gained from X-ray crystallographic studies of similar imidazole derivatives, and how do these findings inform drug design?

- Methodological Answer :

- Crystal Structure Analysis : For analogs like 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, X-ray data reveal dihedral angles (30.1–64.3°) between substituents and the imidazole core, influencing steric interactions and solubility .

- Software Tools : SHELXL (for refinement) and ORTEP (for visualizing anisotropic displacement ellipsoids) are essential for resolving structural ambiguities .

Q. When encountering discrepancies in synthetic yields or unexpected byproducts, what systematic strategies can researchers employ to troubleshoot and optimize the reaction pathway?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products or dimerization byproducts). Adjust stoichiometry of bromoethylating agents to minimize side reactions .

- Reaction Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, reducing Pd catalyst from 5 mol% to 2 mol% may suppress Pd-black formation while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.